molecular formula C11H13ClO B8272648 2,2-Dimethyl-3-phenylpropanoyl chloride

2,2-Dimethyl-3-phenylpropanoyl chloride

Cat. No.: B8272648
M. Wt: 196.67 g/mol
InChI Key: VWAGYUXFQWHESW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropanoyl chloride is a specialized acyl chloride characterized by a branched aliphatic chain with two methyl groups at the second carbon and a phenyl group at the third carbon (Figure 1).

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2,2-dimethyl-3-phenylpropanoyl chloride

InChI

InChI=1S/C11H13ClO/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

VWAGYUXFQWHESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Pivaloyl Chloride (2,2-Dimethylpropanoyl Chloride)

  • Molecular Formula : C₅H₉ClO
  • Molecular Weight : 120.58 g/mol
  • Key Features :
    • Lacks the phenyl group present in the target compound.
    • High steric hindrance from geminal dimethyl groups reduces nucleophilic attack at the carbonyl carbon.
    • Widely used as a derivatizing agent due to its stability and resistance to hydrolysis .

Comparison :
The absence of the phenyl group in pivaloyl chloride simplifies its electronic environment but limits applications requiring aromatic conjugation. Its lower molecular weight (120.58 vs. ~208.68 g/mol for the target compound) also affects physical properties like boiling point and solubility.

2-Methyl-2-phenylpropanoyl Chloride

  • Molecular Formula : C₁₀H₁₁ClO
  • Molecular Weight : 182.65 g/mol
  • Key Features :
    • Phenyl and methyl groups are both attached to the second carbon, creating a crowded environment.
    • The phenyl group may stabilize intermediates through resonance, enhancing electrophilicity at the carbonyl .

Comparison: The positional isomerism (phenyl at C2 vs. C3 in the target compound) alters steric and electronic effects.

3-Chloro-2,2-dimethylpropanoyl Chloride

  • Molecular Formula : C₅H₈Cl₂O
  • Molecular Weight : 163.02 g/mol
  • Key Features: Chlorine substituent at C3 introduces electron-withdrawing effects, increasing carbonyl electrophilicity. Synonymous with β-chloropivaloyl chloride, this compound is reactive in halogenation and nucleophilic substitution reactions .

Comparison :
Replacing the phenyl group in the target compound with chlorine significantly alters reactivity. The chlorine atom enhances electrophilicity but eliminates aromatic conjugation, making this derivative more suited for reactions requiring strong electrophiles rather than aromatic stabilization.

Diphenylacetyl Chloride

  • Molecular Formula : C₁₄H₁₁ClO
  • Molecular Weight : 230.70 g/mol
  • Key Features :
    • Two phenyl groups at the α-carbon create extreme steric hindrance and electronic delocalization.
    • Used in synthesizing sterically protected esters and amides .

Comparison :
The additional phenyl group in diphenylacetyl chloride amplifies steric effects compared to the target compound. This makes it less reactive toward bulky nucleophiles but more stable under acidic conditions.

Data Table: Structural and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
2,2-Dimethyl-3-phenylpropanoyl chloride* C₁₂H₁₃ClO 208.68 2,2-dimethyl; 3-phenyl Moderate electrophilicity; aromatic stabilization
Pivaloyl chloride C₅H₉ClO 120.58 2,2-dimethyl Low reactivity due to steric hindrance
2-Methyl-2-phenylpropanoyl chloride C₁₀H₁₁ClO 182.65 2-methyl; 2-phenyl High steric hindrance; resonance stabilization
3-Chloro-2,2-dimethylpropanoyl chloride C₅H₈Cl₂O 163.02 2,2-dimethyl; 3-chloro High electrophilicity; halogen-directed reactions
Diphenylacetyl chloride C₁₄H₁₁ClO 230.70 α-diphenyl Extreme steric protection; slow hydrolysis

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